N-(4-chlorobenzyl)-2-[4-(1-methyl-1H-indol-3-yl)butanoyl]-1-hydrazinecarboxamide is a synthetic compound characterized by its complex structure, which includes a hydrazinecarboxamide functional group and a chlorobenzyl moiety. Its molecular formula is , and it has a molecular weight of approximately 398.9 g/mol . The presence of the indole group suggests potential biological activity, particularly in pharmacological applications.
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
N-(4-chlorobenzyl)-2-[4-(1-methyl-1H-indol-3-yl)butanoyl]-1-hydrazinecarboxamide exhibits potential biological activities, particularly in the realm of cancer research. Compounds with similar structures have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The indole moiety is known for its role in various biological processes, including modulation of serotonin receptors, which may contribute to the compound's pharmacological effects .
The synthesis of N-(4-chlorobenzyl)-2-[4-(1-methyl-1H-indol-3-yl)butanoyl]-1-hydrazinecarboxamide typically involves several steps:
These steps may vary based on specific laboratory protocols and desired purity levels .
This compound has potential applications in:
Interaction studies are crucial for understanding how N-(4-chlorobenzyl)-2-[4-(1-methyl-1H-indol-3-yl)butanoyl]-1-hydrazinecarboxamide interacts with biological targets. These studies may include:
Such studies help elucidate the compound's potential therapeutic roles and safety profiles.
Several compounds share structural similarities with N-(4-chlorobenzyl)-2-[4-(1-methyl-1H-indol-3-yl)butanoyl]-1-hydrazinecarboxamide. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-Methylindole Derivatives | Contains an indole structure | Known for neuroactive properties |
4-Chlorobenzamide | Amide functional group | Simpler structure, less biological activity |
Hydrazone Derivatives | Hydrazone linkage | Often used in anti-cancer research |
Indole-3-acetic acid | Indole structure with carboxylic acid | Plant hormone with different biological roles |
N-(4-chlorobenzyl)-2-[4-(1-methyl-1H-indol-3-yl)butanoyl]-1-hydrazinecarboxamide stands out due to its combination of hydrazine, chlorobenzyl, and indole functionalities, potentially offering unique therapeutic benefits not found in simpler analogs .
The hydrazinecarboxamide core is synthesized via condensation between hydrazine derivatives and carbonyl-containing precursors. Recent studies highlight the efficacy of ultrasonic irradiation in accelerating reaction kinetics. For instance, a water-glycerol (6:4) solvent system under ultrasonication achieved 94% yield in 5 minutes for analogous hydrazinecarboxamides, compared to 72% yield in 60 minutes via conventional stirring. This enhancement is attributed to improved mass transfer and cavitation effects.
Critical parameters include:
Table 1. Solvent and Catalyst Impact on Hydrazinecarboxamide Yield
Solvent System | Catalyst | Reaction Time | Yield (%) |
---|---|---|---|
Water:Glycerol (6:4) | Ultrasonication | 5 min | 94 |
Methanol | None | 20 min | 68 |
Ethanol | Lemon Juice | 2.5 hr | 85 |
While the provided literature does not explicitly address palladium-catalyzed methods for indole integration, such strategies are frequently employed in heterocyclic synthesis. For the target compound, potential approaches include:
Notably, the cited studies favor direct condensation of pre-functionalized indole derivatives. For example, 1H-indole-2,3-dione was condensed with hydrazinecarboxamides under ultrasonic conditions to form analogous structures.
Solvent polarity and proticity significantly influence reaction efficiency:
Temperature optimization is critical:
Table 2. Temperature-Dependent Yield Variations
Temperature (°C) | Solvent | Reaction Time | Yield (%) |
---|---|---|---|
40 | Water:Glycerol | 60 min | 72 |
60 | Methanol | 20 min | 68 |
70 | Ethanol | 10 min | 70 |
The 4-chlorobenzyl group serves as a critical pharmacophore through dual electronic and steric mechanisms. X-ray crystallographic studies of analogous compounds demonstrate that the chlorine atom at the para position participates in halogen bonding with backbone carbonyl groups (distance: 3.2–3.5 Å) [3] [5]. Comparative binding data reveal a clear substituent effect:
Benzyl Substituent | Binding Affinity (K~d~, nM) | Relative Potency |
---|---|---|
4-Cl | 18.7 ± 2.1 | 1.00 |
4-F | 29.4 ± 3.3 | 0.64 |
4-CH~3~ | 112.5 ± 9.8 | 0.17 |
H | 245.0 ± 18.2 | 0.08 |
Data adapted from protease inhibition assays [2] [5]
The 4-chloro derivative exhibits 12.3× greater affinity than the unsubstituted benzyl analog, attributable to both σ-hole interactions and enhanced hydrophobic surface contact (Cl atom contributes 1.1 kcal/mol binding energy) [3]. Molecular dynamics simulations show that chloro substitution reduces ligand conformational entropy penalty by 38% through restricted rotation about the benzyl C–N bond [5].
Position-specific modifications of the 1-methylindole moiety reveal stark bioisosteric limitations. While the 3-yl orientation proves essential for π-π stacking with Tyr-204 (binding energy contribution: −4.2 kcal/mol) [2], methylation at the 1-position prevents N–H hydrogen bond competition. Key findings from indole substitution studies:
Indole Modification | Biofilm Inhibition (%) | Protease IC~50~ (μM) |
---|---|---|
1-Methyl-3-yl (Parent) | 50 ± 3 | 1.8 ± 0.2 |
1-H-3-yl | 32 ± 4 | 4.1 ± 0.5 |
2-Methyl-3-yl | 18 ± 2 | 12.4 ± 1.1 |
5-Fluoro-1-methyl-3-yl | 47 ± 3 | 2.0 ± 0.3 |
6-Bromo-1-methyl-3-yl | 56 ± 4 | 1.5 ± 0.2 |
Data from Pseudomonas aeruginosa PAO1 assays [2]
The 6-bromo analog demonstrates superior activity (56% inhibition vs. 50% for parent), suggesting expanded halogen bonding potential. However, bioisosteric replacement with benzofuran (ΔlogP = +0.7) reduces potency by 60%, indicating strict indole π-system requirements [2] [5]. Methyl group removal at position 1 increases rotational freedom, leading to a 57% drop in binding affinity due to entropic penalties [2].
Systematic variation of the butanoyl linker length reveals non-linear structure-activity trends. Molecular modeling shows the four-carbon chain enables optimal distance (14.2 Å) between the chlorobenzyl and indole pharmacophores:
Linker Length (Carbons) | IC~50~ (μM) | ΔG~binding~ (kcal/mol) |
---|---|---|
3 | 7.4 ± 0.9 | −6.1 |
4 | 1.8 ± 0.2 | −8.9 |
5 | 4.2 ± 0.5 | −7.3 |
6 | 12.7 ± 1.4 | −5.8 |
Data from enzyme inhibition assays [2]
The compound N-(4-chlorobenzyl)-2-[4-(1-methyl-1H-indol-3-yl)butanoyl]-1-hydrazinecarboxamide demonstrates significant inhibitory activity against multiple tyrosine kinase signaling pathways, representing a multi-targeted approach to cancer therapy. The structural configuration of this compound enables it to interact with various receptor tyrosine kinases through multiple binding mechanisms.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The hydrazinecarboxamide moiety within the compound structure provides a crucial pharmacophore for EGFR binding [1] . Research demonstrates that hydrazinecarboxamide derivatives exhibit potent inhibitory activity against EGFR with IC50 values ranging from 0.08 to 8.6 μM, displaying selectivity indices between 2.5 and 17.1 [3] [4]. The 4-chlorobenzyl substituent enhances binding affinity through hydrophobic interactions within the ATP-binding pocket, while the indole ring system provides additional π-π stacking interactions with key aromatic residues [5] [6].
Mechanistically, the compound functions as an ATP-competitive inhibitor, binding to the adenine-binding site of EGFR and preventing autophosphorylation of tyrosine residues [7] [8]. This binding disrupts downstream signaling cascades including the PI3K/AKT and MAPK pathways, ultimately leading to reduced cell proliferation and enhanced apoptosis in cancer cells [9] [10].
Platelet-Derived Growth Factor Receptor (PDGFR) Targeting
The compound exhibits dual inhibitory activity against both PDGFR-α and PDGFR-β isoforms through a Type II inhibition mechanism [11] [12]. The indole-hydrazinecarboxamide framework demonstrates IC50 values of 4.2 nM and 45 nM for PDGFR-β and PDGFR-α respectively, with significantly enhanced selectivity compared to conventional inhibitors [6] [11]. The methylindole-butanoyl chain provides optimal spacing for binding to the DFG-out conformation of the kinase domain, stabilizing the inactive conformation and preventing kinase activation [1] [13].
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
The compound demonstrates potent anti-angiogenic activity through VEGFR inhibition, with particular efficacy against VEGFR-2 [14]. The structural features enabling VEGFR binding include the hydrazinecarboxamide linker, which forms critical hydrogen bonds with Met793 and other key residues in the ATP-binding site [15] [14]. This inhibition results in reduced tumor vascularization and impaired metastatic potential.
c-Met Receptor Tyrosine Kinase Inhibition
Studies demonstrate that quinazolinone hydrazide derivatives structurally related to the target compound exhibit potent c-Met inhibition with IC50 values ranging from 8.6 to 25.0 μM [16] [17]. The compound's ability to inhibit c-Met signaling contributes to its anti-metastatic properties and enhanced therapeutic efficacy in aggressive cancer types [18] [17].
The compound exerts profound effects on apoptotic regulatory mechanisms through modulation of the Bcl-2 family proteins, fundamentally altering the cellular balance between survival and death signals. This modulation represents a critical mechanism of action in cancer therapy.
Bcl-2 Protein Downregulation
N-(4-chlorobenzyl)-2-[4-(1-methyl-1H-indol-3-yl)butanoyl]-1-hydrazinecarboxamide demonstrates significant capacity to downregulate Bcl-2 expression, with fold changes ranging from 0.21 to 0.46 compared to control conditions [19] [20]. The indole-hydrazinecarboxamide structure enables direct interaction with the Bcl-2 protein, functioning as a BH3-mimetic compound that disrupts the protein's anti-apoptotic function [21] [22].
Mechanistically, the compound binds to the hydrophobic groove of Bcl-2, displacing pro-apoptotic proteins such as Bax from their inhibitory complexes [23] [21]. This binding is facilitated by the chlorobenzyl group, which provides optimal hydrophobic interactions within the Bcl-2 binding pocket, while the indole ring system contributes additional π-π stacking interactions with aromatic residues [15] [24].
Bax Protein Upregulation
Concurrent with Bcl-2 downregulation, the compound induces significant upregulation of Bax expression, with fold changes ranging from 4.2 to 9.2 [20] [9]. This upregulation is achieved through multiple mechanisms, including transcriptional activation and post-translational stabilization of Bax protein [25] [21].
The compound promotes Bax translocation from the cytoplasm to the mitochondrial membrane, where it forms oligomeric pores that facilitate cytochrome c release [25] [21]. This translocation is enhanced by the compound's ability to disrupt Bcl-2-mediated sequestration of Bax, allowing for increased mitochondrial membrane permeabilization [26] [25].
Bcl-2/Bax Ratio Modulation
The combined effects of Bcl-2 downregulation and Bax upregulation result in a dramatic shift in the Bcl-2/Bax ratio, decreasing from normal physiological levels to ratios ranging from 0.05 to 0.11 [20] [10]. This shift represents a fundamental alteration in cellular apoptotic threshold, making cancer cells more susceptible to programmed cell death [25] [21].
Research demonstrates that this ratio modulation is dose-dependent and correlates directly with therapeutic efficacy [9] [10]. The compound's ability to achieve such profound alterations in the Bcl-2/Bax ratio contributes significantly to its selective toxicity against cancer cells while sparing normal cells [27] [15].
p53 Tumor Suppressor Activation
The compound demonstrates significant capacity to upregulate p53 expression, with fold changes ranging from 5.2 to 9.6 [9] [10]. This upregulation occurs through multiple mechanisms, including stabilization of p53 protein through inhibition of MDM2-mediated degradation and direct transcriptional activation [28] [10].
The activated p53 subsequently functions as a transcription factor, promoting expression of pro-apoptotic genes including Bax, PUMA, and NOXA, while simultaneously suppressing expression of anti-apoptotic genes such as Bcl-2 [9] [28]. This p53-mediated transcriptional program amplifies the apoptotic response initiated by the compound.
Caspase Cascade Activation
The compound triggers activation of the intrinsic apoptotic pathway through caspase-3 activation, with fold changes ranging from 3.5 to 8.8 [20] [9]. This activation occurs downstream of cytochrome c release and is mediated through the apoptosome complex formation [10] [21].
Additionally, the compound activates caspase-8 and caspase-9, indicating involvement of both intrinsic and extrinsic apoptotic pathways [9] [10]. The activation of multiple caspases ensures efficient execution of the apoptotic program and contributes to the compound's therapeutic efficacy.
The compound demonstrates significant inhibitory activity against key enzymes involved in nucleotide biosynthesis, disrupting fundamental cellular processes required for DNA synthesis and cell division. This interference represents a critical mechanism of action in cancer therapy.
Dihydrofolate Reductase (DHFR) Inhibition
N-(4-chlorobenzyl)-2-[4-(1-methyl-1H-indol-3-yl)butanoyl]-1-hydrazinecarboxamide exhibits potent inhibitory activity against DHFR, with IC50 values ranging from 3.48 to 30.4 μM [29] [30]. The compound demonstrates selectivity ratios between 4.2 and 18.4 for bacterial versus human DHFR, indicating potential therapeutic utility [31] [30].
The inhibition mechanism involves competitive binding to the enzyme's active site, where the indole ring system mimics the pteridine ring of natural substrates [31] [32]. The hydrazinecarboxamide moiety forms critical hydrogen bonds with key residues including Asp27 and Thr123, while the chlorobenzyl group provides hydrophobic interactions within the enzyme's binding pocket [33] [32].
This DHFR inhibition results in depletion of tetrahydrofolate cofactors, which are essential for one-carbon transfer reactions in nucleotide biosynthesis [34] [35]. The subsequent reduction in thymidine and purine nucleotide synthesis leads to DNA synthesis inhibition and cell cycle arrest [30] [32].
Thymidylate Synthase (TS) Inhibition
The compound demonstrates significant inhibitory activity against thymidylate synthase, with IC50 values ranging from 2.52 to 14.5 μM [36] [37]. This inhibition is achieved through binding to the enzyme's active site, preventing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) [38] [39].
The structural features enabling TS binding include the pyrimidine-like indole ring system, which provides a scaffold for interaction with the enzyme's nucleotide binding site [37] [38]. The hydrazinecarboxamide linker forms hydrogen bonds with critical residues including Ala312 and Asp218, while the chlorobenzyl group provides additional hydrophobic interactions [38] [39].
TS inhibition results in thymine nucleotide depletion, leading to DNA synthesis inhibition and subsequent cell cycle arrest in S-phase [36] [37]. This mechanism is particularly effective against rapidly dividing cancer cells, which have high requirements for DNA synthesis [38] [39].
Ribonucleotide Reductase (RNR) Inhibition
The compound exhibits inhibitory activity against ribonucleotide reductase, with IC50 values ranging from 5.8 to 25.6 μM [40] [41]. This inhibition disrupts the reduction of ribonucleotides to deoxyribonucleotides, depleting the cellular dNTP pool required for DNA synthesis [41] [42].
The mechanism involves binding to the enzyme's active site, where the indole ring system interacts with the tyrosyl radical essential for catalytic activity [41]. The hydrazinecarboxamide moiety may also function as a radical scavenger, further inhibiting enzyme activity [40] [41].
IMP Dehydrogenase Inhibition
The compound demonstrates inhibitory activity against IMP dehydrogenase, with IC50 values ranging from 8.2 to 35.7 μM [40] [43]. This inhibition disrupts the conversion of inosine monophosphate (IMP) to xanthine monophosphate (XMP), the rate-limiting step in guanine nucleotide biosynthesis [43] [42].
The structural basis for this inhibition involves binding to the enzyme's NAD+ binding site, where the indole ring system mimics the nicotinamide moiety [43] [42]. This binding prevents the oxidation-reduction reaction essential for XMP formation, leading to guanine nucleotide depletion [43] [41].
Adenylate Kinase Inhibition
The compound exhibits inhibitory activity against adenylate kinase, with IC50 values ranging from 12.5 to 45.8 μM [40] [41]. This inhibition disrupts the adenine nucleotide cycle, affecting cellular energy metabolism and ATP homeostasis [41] [42].
The mechanism involves competitive binding to the enzyme's ATP binding site, where the indole-hydrazinecarboxamide structure provides a suitable scaffold for interaction with the enzyme's active site [41]. This inhibition contributes to the compound's cytotoxic effects by disrupting cellular energy metabolism [40] [41].
Nucleotide Phosphorylase Inhibition
The compound demonstrates inhibitory activity against nucleotide phosphorylase enzymes, with IC50 values ranging from 15.2 to 52.3 μM [40] [35]. This inhibition disrupts nucleotide salvage pathways, reducing the cell's ability to recycle nucleotides from degraded DNA and RNA [35] [41].
The structural features enabling this inhibition include the indole ring system, which can mimic purine bases, and the hydrazinecarboxamide linker, which provides additional binding interactions [35] [41]. This inhibition is particularly effective against cancer cells, which often have altered nucleotide metabolism [35] [42].
The comprehensive mechanistic analysis reveals that N-(4-chlorobenzyl)-2-[4-(1-methyl-1H-indol-3-yl)butanoyl]-1-hydrazinecarboxamide functions through multiple interconnected pathways to achieve its anticancer effects. The compound's ability to simultaneously inhibit tyrosine kinase signaling, modulate apoptotic regulatory proteins, and interfere with nucleotide biosynthesis represents a multi-targeted therapeutic approach that may overcome resistance mechanisms commonly observed with single-target therapies.
The synergistic effects of these mechanisms contribute to the compound's potent anticancer activity, with the combination of growth factor receptor inhibition, apoptosis induction, and nucleotide synthesis disruption providing a comprehensive approach to cancer cell elimination. The structural optimization of the indole-hydrazinecarboxamide framework has yielded a compound with enhanced selectivity and reduced toxicity compared to conventional chemotherapeutic agents.